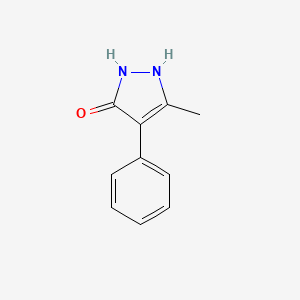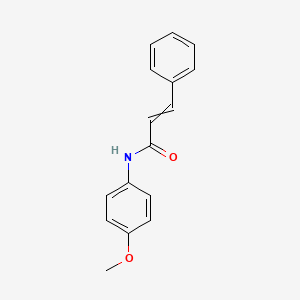
N-(4-methoxyphenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-3-phenylacrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-phenylacrylamide typically involves the condensation of 4-methoxyaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group can direct the incoming electrophile to the ortho or para positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-(4-methoxyphenyl)-3-phenylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
類似化合物との比較
- N-(4-Methoxyphenyl)acetamide
- N-(4-Methoxyphenyl)benzamide
- N-(4-Methoxyphenyl)propionamide
Comparison: N-(4-methoxyphenyl)-3-phenylacrylamide is unique due to the presence of both a methoxy group and an acrylamide moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the acrylamide group enhances its reactivity in polymerization reactions, while the methoxy group influences its electronic properties and biological activity.
特性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18) |
InChIキー |
WEMJCDDYUBVWRB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
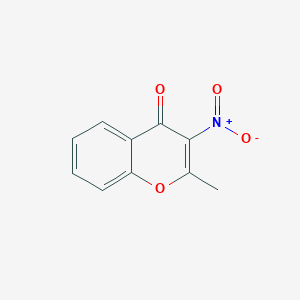
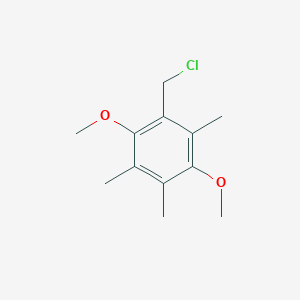

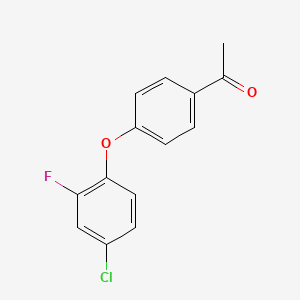

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8775157.png)
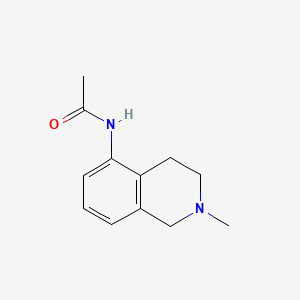
![5-(4-Bromophenyl)-5H-imidazo[2,1-A]isoindole](/img/structure/B8775175.png)
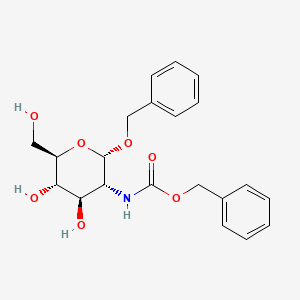

![N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8775200.png)
![2-(3,4-Dichlorophenyl)-3,4-dihydro-6-(methylthio)-2h-pyrano[2,3-b]pyridine](/img/structure/B8775216.png)
![6-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8775238.png)
